N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE
Overview
Description
N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE is a complex organic compound that features a unique combination of a benzylpiperazine moiety, a cycloheptathiophene ring, and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzylpiperazine Intermediate: Benzylpiperazine is synthesized by reacting piperazine with benzyl chloride under basic conditions.
Cycloheptathiophene Synthesis: The cycloheptathiophene ring is constructed through a series of cyclization reactions involving thiophene derivatives.
Coupling Reaction: The benzylpiperazine intermediate is then coupled with the cycloheptathiophene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Final Amidation: The final step involves the amidation reaction where the coupled product is reacted with 4-methylbenzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted benzylpiperazine derivatives.
Scientific Research Applications
N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors.
Chemical Biology: It is used as a tool compound to study the biological pathways involving piperazine derivatives.
Industrial Applications: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE involves its interaction with molecular targets such as neurotransmitter receptors. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The cycloheptathiophene ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE
- N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-CHLOROBENZAMIDE
Uniqueness
N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cycloheptathiophene ring differentiates it from other benzylpiperazine derivatives, potentially enhancing its binding affinity and specificity for certain biological targets.
Properties
IUPAC Name |
N-[3-(4-benzylpiperazine-1-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O2S/c1-21-12-14-23(15-13-21)27(33)30-28-26(24-10-6-3-7-11-25(24)35-28)29(34)32-18-16-31(17-19-32)20-22-8-4-2-5-9-22/h2,4-5,8-9,12-15H,3,6-7,10-11,16-20H2,1H3,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIVPLAZFLRFMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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